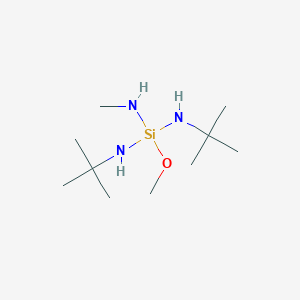![molecular formula C18H18N2O4 B14184480 (6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one CAS No. 920802-03-5](/img/structure/B14184480.png)
(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a nitrophenyl group and a phenylethyl group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves multi-step organic reactions. One common method includes the reaction of a morpholine derivative with a nitrophenyl compound under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Chemistry
In chemistry, (6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (6R)-6-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- (6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Uniqueness
(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
920802-03-5 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC名 |
(6R)-6-(4-nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18N2O4/c1-13(14-5-3-2-4-6-14)19-11-17(24-12-18(19)21)15-7-9-16(10-8-15)20(22)23/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1 |
InChIキー |
IEMRMOYBXBZCGZ-GUYCJALGSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)

![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
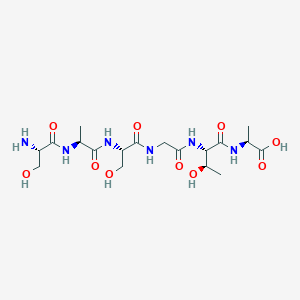
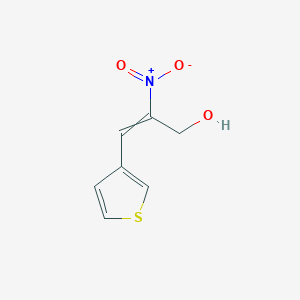

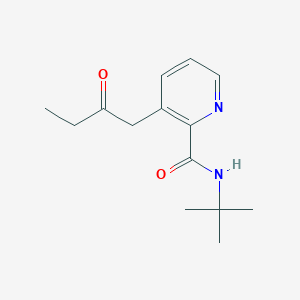
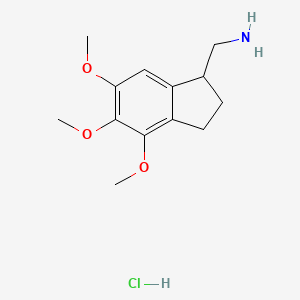


![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
